2,6-Di-tert-butyl-4-vinylphenol

Übersicht

Beschreibung

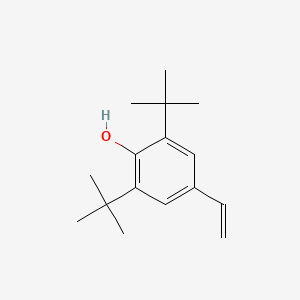

2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes two tert-butyl groups and a vinyl group attached to a phenol ring. This compound is often used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes .

Vorbereitungsmethoden

The synthesis of 2,6-Di-tert-butyl-4-vinylphenol typically involves the esterification of vinylphenol with tert-butanol under suitable reaction conditions . The reaction is carried out in the presence of a catalyst, and the product is purified through crystallization, filtration, and drying. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield .

Analyse Chemischer Reaktionen

2,6-Di-tert-butyl-4-vinylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,6-Di-tert-butyl-4-vinylphenol has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action involves molecular targets such as reactive oxygen species and pathways related to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

2,6-Di-tert-butyl-4-vinylphenol is often compared with other phenolic antioxidants like 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, this compound is unique due to its vinyl group, which enhances its reactivity and effectiveness as a stabilizer . Other similar compounds include:

- 2,6-Di-tert-butylphenol

- 2,4-Di-tert-butylphenol

- 4,4’-Bis(2,6-di-tert-butylphenol) (bisphenol-VN)

Biologische Aktivität

2,6-Di-tert-butyl-4-vinylphenol (DTBVP), an organic compound with the molecular formula CHO, is recognized for its significant antioxidant properties. This compound is structurally characterized by two tert-butyl groups and a vinyl group attached to a phenolic ring, contributing to its reactivity and potential biological applications.

Antioxidant Mechanism

The primary biological activity of DTBVP is attributed to its antioxidant capability . It acts by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage. This mechanism involves interaction with reactive oxygen species (ROS), which are known to contribute to cellular damage and various diseases, including cancer and neurodegenerative disorders .

1. Cell Protection

Research indicates that DTBVP can protect cells from oxidative stress. In vitro studies have demonstrated that it significantly reduces oxidative damage in various cell types, enhancing cell viability under stress conditions.

2. Antimicrobial Properties

DTBVP has been investigated for its antimicrobial activity . Studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing antimicrobial agents.

3. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. By mitigating oxidative stress, DTBVP may help in reducing inflammation in various biological systems, which is crucial in conditions such as arthritis and cardiovascular diseases.

4. Potential Anticancer Activity

Emerging research points towards the anticancer potential of DTBVP. It has been studied for its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes.

Comparative Analysis with Similar Compounds

DTBVP is often compared with other phenolic antioxidants such as 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, DTBVP's unique vinyl group enhances its reactivity and effectiveness as a stabilizer in biological systems.

| Compound Name | Structure Features | Antioxidant Activity | Other Notable Effects |

|---|---|---|---|

| This compound | Vinyl group enhances reactivity | High | Antimicrobial, Anti-inflammatory |

| 2,6-Di-tert-butylphenol | No vinyl group | Moderate | Limited bioactivity |

| 2,4-Di-tert-butylphenol | No vinyl group | Moderate | Less effective than DTBVP |

Case Studies

Several case studies have highlighted the biological activity of DTBVP:

- Cell Culture Studies : A study involving human fibroblast cells treated with DTBVP showed a marked increase in cell survival rates under oxidative stress conditions compared to untreated controls.

- Antimicrobial Testing : In laboratory settings, DTBVP demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food and pharmaceutical applications.

- Inflammation Models : In murine models of inflammation, administration of DTBVP resulted in reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.